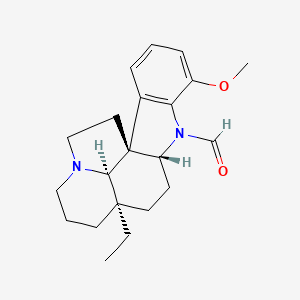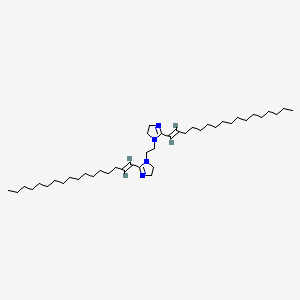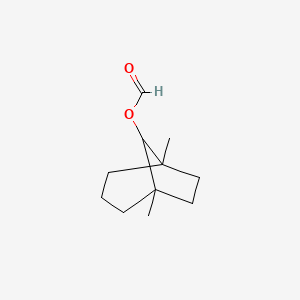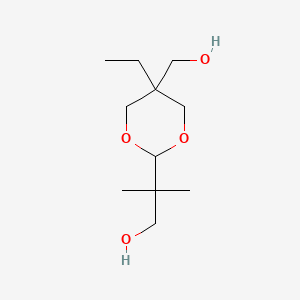
6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine is a synthetic nucleoside analog. This compound is characterized by the presence of fluorine atoms at specific positions, which can significantly alter its chemical and biological properties. Nucleoside analogs like this one are often studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine typically involves multiple steps, including fluorination, nucleophilic substitution, and catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination, and catalytic hydrogenation for reduction reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions can yield various fluorinated nucleoside analogs with potential biological activity .
Scientific Research Applications
6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential therapeutic applications in antiviral and anticancer treatments.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine involves its incorporation into nucleic acids, where it can interfere with the replication and transcription processes. The presence of fluorine atoms can enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-amino-9-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-9H-purine: Another fluorinated nucleoside analog with similar properties.
9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: A related compound with fluorine atoms at different positions.
Uniqueness
What sets 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine apart is its specific fluorination pattern, which can result in unique biological activities and potential therapeutic applications. The combination of amino and fluorine groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
405238-74-6 |
|---|---|
Molecular Formula |
C10H9F2N5O2 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H9F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h1,3-4,9,18H,2H2,(H2,13,15,16)/t4-,9+/m0/s1 |
InChI Key |
CIKPRBCQERHFKS-AJAUBTJJSA-N |
Isomeric SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


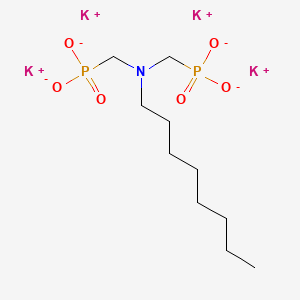
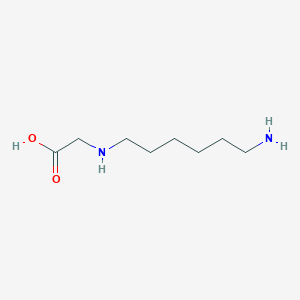
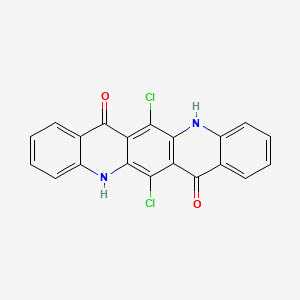
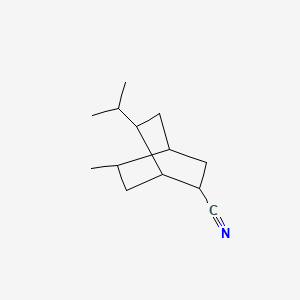


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
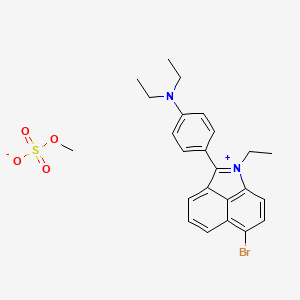
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
